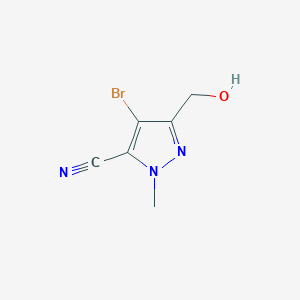
1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione” is a cycloalkane derivative, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring . The general formula for a cycloalkane is CnH2n .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 1,4-dihydropyridines have been synthesized using multicomponent reactions . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as catalyst .Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : Cyclopentane-1,2-dione, structurally related to 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione, is used in synthesizing various organic compounds, including pyrazines, indicating potential applications in complex organic synthesis (Wrobel & Cook, 1980).
Compound Formation : The study on Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to afford trisubstituted pyrazoles illustrates the chemical reactivity and potential applications in synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).
Ionic Liquid Catalysis : A study describes the use of basic ionic liquids in catalyzing a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating the role of ionic liquids in the synthesis of related compounds (Shaterian & Mohammadnia, 2012).
Bioactivity Studies
Cancer Research Applications : A 2022 study on 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives describes their use as KRAS covalent inhibitors, indicating a potential application in cancer treatment (De, 2022).
Antioxidative Activity : Pyrazolyl-phthalazine-dione derivatives have been synthesized and evaluated for their in vitro antioxidative activity, showing potential in radical scavenging and as powerful antioxidants (Simijonović et al., 2018).
Corrosion Inhibition : Aza-pseudopeptides, including dihydropyridazine derivatives, have been tested as corrosion inhibitors for mild steel in acidic environments, demonstrating their efficacy in industrial applications (Chadli et al., 2017).
properties
IUPAC Name |
1-cyclopropyl-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-4-5-10(6-2-3-6)8(12)7(9)11/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPSRIEILRXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)



![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)
![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)
